

CAS number and molecular weight of 4-(2-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Bromophenyl)oxazole

Cat. No.: B1591549

[Get Quote](#)

An In-Depth Technical Guide to **4-(2-Bromophenyl)oxazole**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(2-Bromophenyl)oxazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental chemical and physical properties, including its CAS number and molecular weight, and present a detailed, field-proven protocol for its synthesis. The guide further elucidates the standard methodologies for its spectroscopic characterization, explores its chemical reactivity with a focus on its utility as a synthetic building block, and discusses its potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile molecule.

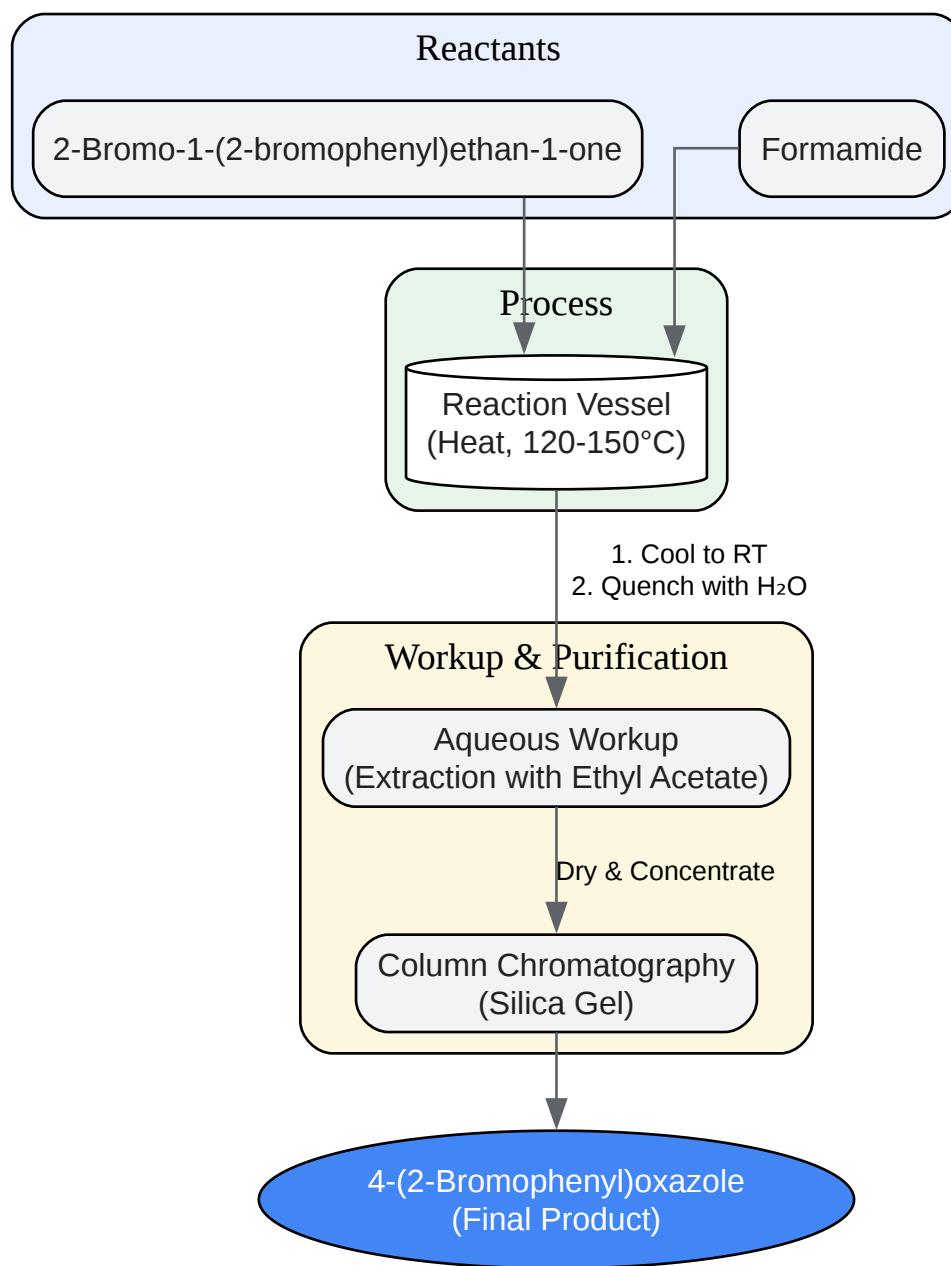
Chemical Identity and Core Properties

4-(2-Bromophenyl)oxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group at the 4-position. The oxazole moiety is a five-membered ring containing one oxygen and one nitrogen atom.^[1] This structural arrangement makes it a valuable scaffold in the design of novel therapeutic agents due to the diverse non-covalent interactions it can form with biological targets like enzymes and receptors.^{[2][3]} The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modification, most commonly through metal-catalyzed cross-coupling reactions.

The key quantitative and identifying data for **4-(2-Bromophenyl)oxazole** are summarized in the table below.

Property	Value	Source
IUPAC Name	4-(2-bromophenyl)-1,3-oxazole	[3]
CAS Number	850349-06-3	[3]
Molecular Formula	C ₉ H ₆ BrNO	[3]
Molecular Weight	224.06 g/mol	[3]
Boiling Point	300.3°C at 760 mmHg	[3]
Storage Conditions	Store at 2-8°C	[3]

Synthesis of 4-(2-Bromophenyl)oxazole


The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[\[1\]](#) A common and effective approach for preparing 4-aryloxazoles involves the reaction of an α -haloketone with a source of formamide.

The following protocol describes a representative synthesis of **4-(2-Bromophenyl)oxazole** from 2-bromo-1-(2-bromophenyl)ethan-1-one.

Causality and Experimental Rationale

The core of this synthesis is the Hantzsch-type reaction mechanism. 2-Bromo-1-(2-bromophenyl)ethan-1-one serves as the α -haloketone, providing the C4 and C5 atoms of the oxazole ring. Formamide acts as the source for the remaining ring atoms: the nitrogen atom, the C2 atom, and its associated hydrogen. The reaction proceeds via initial N-alkylation of formamide by the α -haloketone, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of a high-boiling solvent like N,N-Dimethylformamide (DMF) or conducting the reaction neat at elevated temperatures facilitates the dehydration step, driving the reaction to completion.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(2-Bromophenyl)oxazole**.

Step-by-Step Protocol

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (10-20 eq).

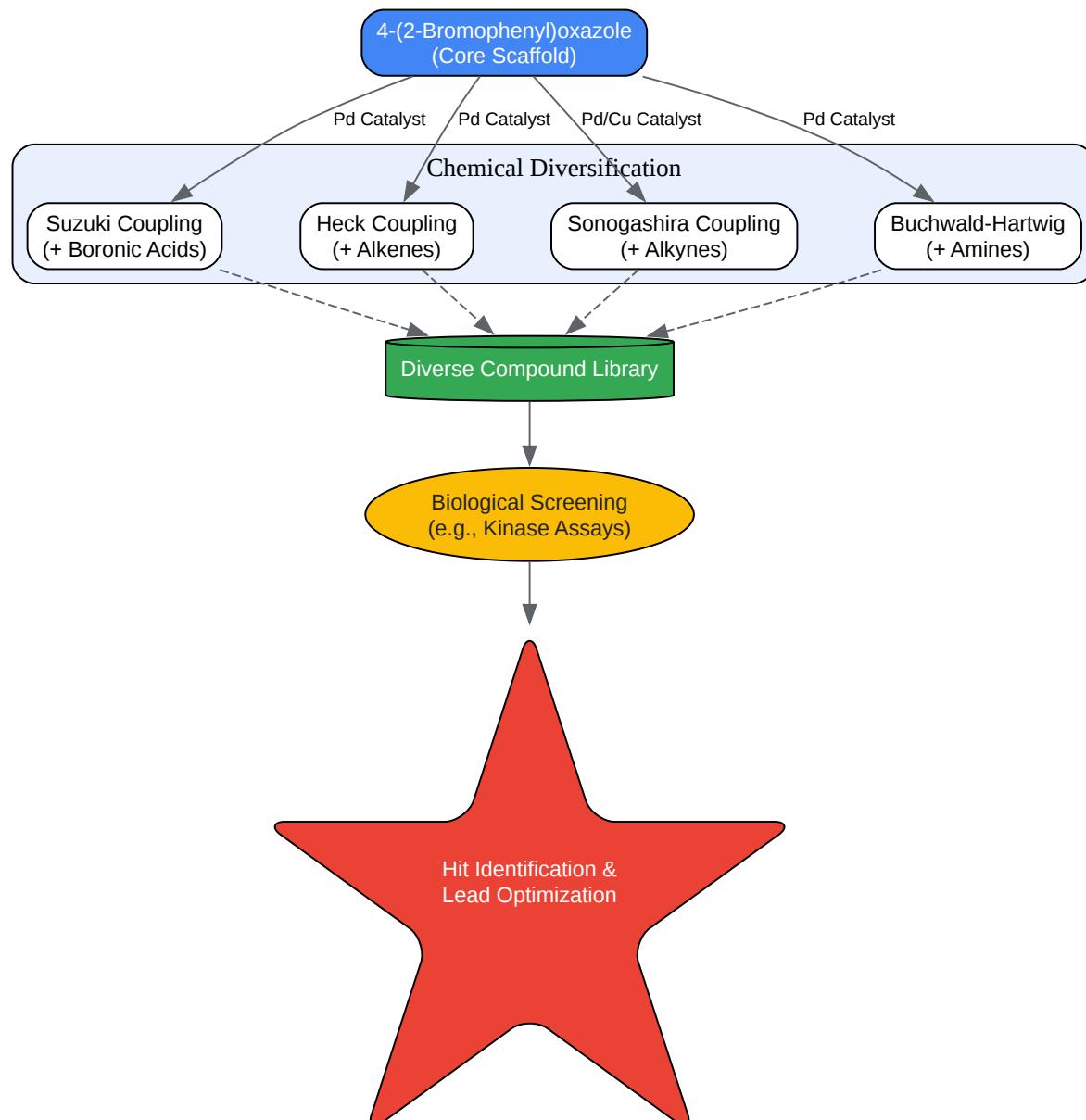
- Heating: Heat the reaction mixture to 120-150°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
- Washing: Combine the organic layers and wash sequentially with water and brine to remove residual formamide and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure **4-(2-Bromophenyl)oxazole**.

Spectroscopic Characterization

Structural confirmation of the synthesized **4-(2-Bromophenyl)oxazole** is achieved through a combination of standard spectroscopic techniques. While specific spectra depend on the exact acquisition conditions, the expected data are as follows:

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the oxazole ring (at C2 and C5). The four protons of the bromophenyl group will appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The signals for the oxazole ring carbons (C2, C4, C5) will be in the approximate range of δ 120-155 ppm. The six signals for the bromophenyl ring will also appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) being characteristically shifted.

- IR (Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key vibrational bands for oxazoles include C=N stretching (around $1650\text{-}1550\text{ cm}^{-1}$) and C-O-C stretching (around $1150\text{-}1020\text{ cm}^{-1}$). Aromatic C-H and C=C stretching bands will also be present.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be visible for the molecular ion peak (M^+ and $M+2^+$), providing strong evidence for the presence of a single bromine atom in the molecule.


Reactivity and Applications in Drug Development

The chemical reactivity of **4-(2-Bromophenyl)oxazole** is dominated by the properties of its two core moieties: the oxazole ring and the bromophenyl group.

- Oxazole Ring Reactivity: The oxazole ring is generally stable but can undergo certain reactions. The C2 position is susceptible to deprotonation by strong bases, allowing for further functionalization.^[1] The ring itself can participate as a diene in Diels-Alder reactions.
^[1]
- Bromophenyl Group Reactivity: The C-Br bond is the most versatile functional group for synthetic transformations. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of diverse aryl, alkyl, or alkynyl groups, making **4-(2-Bromophenyl)oxazole** a powerful building block for creating large libraries of structurally diverse compounds for biological screening.

Application as a Core Scaffold

In drug discovery, a "scaffold" is a core chemical structure upon which various functional groups are appended to explore the chemical space and optimize interactions with a biological target. **4-(2-Bromophenyl)oxazole** is an ideal scaffold for this purpose. The oxazole core provides a rigid, planar structure with defined hydrogen bonding capabilities, while the reactive bromine site allows for systematic modification. This approach is central to modern medicinal chemistry for developing lead compounds.

[Click to download full resolution via product page](#)

Caption: Role of **4-(2-Bromophenyl)oxazole** as a scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, **4-(2-Bromophenyl)oxazole** should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(2-Bromophenyl)oxazole is a synthetically accessible and highly versatile heterocyclic compound. Its defined chemical properties, coupled with the strategic placement of a reactive bromine atom, establish it as a valuable scaffold for the synthesis of complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational building block for the generation of compound libraries aimed at discovering novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers leveraging this molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cas 850349-06-3|| where to buy 4-(2-bromophenyl)oxazole [english.chemenu.com]
- To cite this document: BenchChem. [CAS number and molecular weight of 4-(2-Bromophenyl)oxazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591549#cas-number-and-molecular-weight-of-4-2-bromophenyl-oxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com